N-Desisopropyl Delavirdine-d8

Description

Contextualizing N-Desisopropyl Delavirdine (B1662856) as a Key Metabolite of Delavirdine

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection. ontosight.ainih.gov Upon administration, Delavirdine undergoes extensive metabolism in the body, primarily in the liver. pharmacy180.com One of the main metabolic pathways is N-desalkylation, which results in the formation of N-Desisopropyl Delavirdine, also referred to as desalkyl delavirdine. pharmacy180.comnih.gov

This metabolic process is predominantly catalyzed by the cytochrome P450 3A (CYP3A) enzyme isoform. umich.edu Studies have shown that the conversion of Delavirdine to its N-desisopropyl metabolite is a significant event in its pharmacokinetic profile. nih.govnih.gov The rate of this metabolism can be nonlinear and may be subject to saturation or inhibition, particularly at higher doses of the parent drug. nih.govpsu.edu As a major human metabolite, N-Desisopropyl Delavirdine is a critical compound to monitor in pharmacokinetic studies to fully understand the disposition of Delavirdine in the body. nih.govncats.io

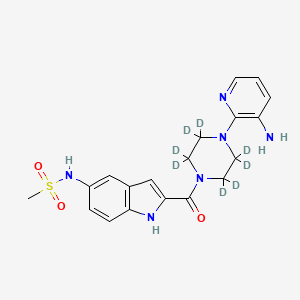

The chemical structures of Delavirdine and its metabolite are characterized by a central core consisting of indole (B1671886), piperazine (B1678402), and pyridine (B92270) rings. ontosight.ai The key structural difference is the absence of the isopropyl group on the pyridine ring in the metabolite. nih.govnih.gov

Significance of Deuterated Analogs in Modern Research Methodologies

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), has become an indispensable strategy in pharmaceutical and biochemical research. clearsynth.comsnnu.edu.cn Deuterium is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron, making it twice as heavy as hydrogen. clearsynth.com While chemically similar to their hydrogen-containing counterparts, deuterated molecules possess a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. isowater.comnih.gov

This difference in bond strength gives rise to the "kinetic isotope effect" (KIE), where metabolic reactions involving the cleavage of a C-H bond can be significantly slowed down when deuterium is substituted at that position. acs.orgresearchgate.net Researchers leverage this effect to improve the metabolic stability and pharmacokinetic properties of drug candidates, potentially leading to longer drug half-life, reduced dosing frequency, and decreased formation of toxic metabolites. isowater.comnih.govnih.gov

Beyond altering metabolic rates, deuterated compounds are invaluable as stable isotope tracers in scientific studies. acs.orgsimsonpharma.com They are frequently used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug molecule within a biological system. clearsynth.comacs.org In analytical chemistry, particularly in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, deuterated analogs serve as ideal internal standards for the accurate quantification of their non-labeled counterparts in complex biological matrices. acs.orgsimsonpharma.com

Rationale for the Development and Investigation of N-Desisopropyl Delavirdine-d8

The primary rationale for the synthesis and use of this compound stems from its application as an internal standard in bioanalytical method development and pharmacokinetic research. as-1.co.jp In studies designed to quantify Delavirdine and its primary metabolite, N-Desisopropyl Delavirdine, in biological samples like plasma, a reliable internal standard is crucial for achieving accuracy and precision.

This compound is an isotopically labeled version of the metabolite. as-1.co.jp Because it has nearly identical physicochemical properties to the unlabeled metabolite, it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry. However, due to its higher mass (from the eight deuterium atoms), it can be clearly distinguished from the unlabeled analyte by the mass spectrometer.

This allows researchers to add a known quantity of this compound to a biological sample at the beginning of the analytical process. By comparing the instrument's response for the deuterated standard to the response for the native analyte, any variability or loss during sample preparation can be corrected for. This ensures a highly accurate measurement of the true concentration of N-Desisopropyl Delavirdine in the sample, which is essential for building accurate pharmacokinetic models of Delavirdine.

Data Tables

Table 1: Chemical Compound Information

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Delavirdine | N-[2-[[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]carbonyl]-1H-indol-5-yl]methanesulfonamide | C₂₂H₂₈N₆O₃S | 456.56 |

| N-Desisopropyl Delavirdine | N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | C₁₉H₂₂N₆O₃S | 414.48 |

| This compound | Not specified, deuterated analog | C₁₉H₁₄D₈N₆O₃S | ~502.60 |

Data sourced from PubChem and other chemical supplier databases. nih.govnih.govclearsynth.com

Table 2: Summary of Key Research Findings

| Research Area | Finding | Significance |

| Metabolism of Delavirdine | N-Desisopropyl Delavirdine is a major human metabolite of Delavirdine, formed via N-desalkylation by CYP3A enzymes. nih.govpharmacy180.comnih.govumich.edu | Understanding this pathway is crucial for predicting drug clearance, potential drug-drug interactions, and overall pharmacokinetic behavior. nih.gov |

| Pharmacokinetics | The metabolism of Delavirdine to its N-desisopropyl metabolite can be capacity-limited or inhibited, leading to nonlinear kinetics. nih.govpsu.edu | This highlights the importance of monitoring both the parent drug and the metabolite to fully characterize its dose-exposure relationship. |

| Deuterated Analogs | Replacing hydrogen with deuterium strengthens the C-D bond, slowing metabolic cleavage (Kinetic Isotope Effect). isowater.comnih.govacs.org | This can improve a drug's pharmacokinetic profile, enhancing stability and potentially reducing toxicity. researchgate.netnih.gov |

| Analytical Chemistry | Deuterated compounds are used as stable isotope-labeled internal standards in mass spectrometry. acs.orgsimsonpharma.com | This enables highly accurate and precise quantification of analytes in complex biological samples. |

| Application of this compound | This compound is the isotope-labeled analog of the primary metabolite of Delavirdine. as-1.co.jp | It is developed specifically for use as an internal standard in bioanalytical methods for pharmacokinetic studies of Delavirdine. |

Structure

3D Structure

Properties

Molecular Formula |

C19H22N6O3S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[2-[4-(3-aminopyridin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3/i7D2,8D2,9D2,10D2 |

InChI Key |

MTEFFPTUUPAKOV-UFBJYANTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)N)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H] |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation Strategies of N Desisopropyl Delavirdine D8

Retrosynthetic Analysis for N-Desisopropyl Delavirdine-d8

A retrosynthetic analysis of this compound breaks down the target molecule into simpler, commercially available starting materials. The core structure consists of a substituted indole (B1671886), a piperazine (B1678402) ring, and a pyridine (B92270) moiety. The deuterium (B1214612) atoms are strategically placed on the N-desisopropyl group, which is an ethylamino group in the final molecule.

The key disconnection points in a plausible retrosynthetic pathway would be the amide bond linking the indole and piperazine fragments, and the C-N bond between the piperazine and pyridine rings. This suggests a convergent synthesis approach where the deuterated pyridine-piperazine fragment and the indole-2-carboxylic acid derivative are synthesized separately and then coupled.

Precursor Identification and Derivatization for Deuteration

The synthesis of this compound necessitates the preparation of a deuterated precursor. A suitable precursor for introducing the eight deuterium atoms would be a deuterated ethylamine (B1201723) or a related synthon. For instance, d9-ethylamine could be a starting point, which after appropriate protection and activation, can be reacted with the pyridine ring.

Alternatively, a deuterated acetyl group can be introduced and subsequently reduced to form the deuterated ethyl group. The choice of precursor and the specific derivatization strategy would depend on factors such as commercial availability, cost, and the efficiency of the subsequent deuteration and coupling reactions.

Deuterium Labeling Techniques and Methodologies for this compound

The introduction of deuterium into the N-desisopropyl moiety can be achieved through various chemical and, in some cases, enzymatic methods.

Chemical Deuteration Approaches

Chemical deuteration offers precise control over the location and extent of isotopic labeling. acs.org Common methods include:

Reductive Amination: A deuterated aldehyde or ketone can be reacted with an amine precursor in the presence of a reducing agent, such as sodium borodeuteride (NaBD4), to introduce deuterium atoms.

Catalytic H-D Exchange: Platinum-catalyzed hydrogen-deuterium exchange reactions using heavy water (D2O) as the deuterium source can be effective for labeling aromatic rings and other specific positions. oup.comresearchgate.net This method can be applied under mild conditions for certain substrates. ubc.ca

Multicomponent Reactions (MCRs): MCRs provide an efficient way to assemble complex molecules from simple building blocks. rug.nlbeilstein-journals.org By using deuterated starting materials in an MCR, the deuterium label can be incorporated in a single step. beilstein-journals.org

A plausible route for this compound could involve the synthesis of a deuterated aminopyridine precursor, which is then coupled with the piperazine and indole moieties.

Enzymatic Deuterium Exchange Considerations

While primarily a tool for studying enzyme mechanisms, enzymatic reactions can sometimes be harnessed for isotopic labeling. nih.govacs.orgresearchgate.net Enzymes like cytochrome P450s are involved in drug metabolism and can catalyze H-D exchange at specific sites. upenn.eduresearchgate.net However, for the specific synthesis of this compound, chemical methods are generally more practical and scalable. Enzymatic methods might be more relevant for producing specific metabolites of the deuterated compound for further investigation. nih.gov

Purification and Isolation Procedures for this compound

The purification of the synthesized this compound is crucial to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. moravek.com Standard chromatographic techniques are employed for this purpose.

| Purification Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase. | HPLC is a powerful tool for isolating the target compound with high purity. nih.govmoravek.com Different column chemistries (e.g., reversed-phase C18) and mobile phase compositions can be optimized for the best separation. |

| Flash Chromatography | A rapid form of column chromatography using pressure to speed up the elution process. | Often used for initial purification of the crude reaction mixture to remove major impurities before final purification by HPLC. |

The purity of the final product is typically assessed by HPLC analysis, ensuring it meets the required standards for its intended use, such as in quantitative bioanalytical assays. acs.org

Characterization of Deuterium Enrichment and Positional Specificity in this compound

After purification, it is essential to confirm the chemical structure, the degree of deuterium incorporation (isotopic enrichment), and the specific positions of the deuterium atoms. wikipedia.org A combination of spectroscopic techniques is used for this characterization.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the incorporation of the expected number of deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. acs.orgwikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to determine the absence of protons at the deuterated positions. ²H (Deuterium) NMR directly observes the deuterium signals, confirming their presence and location within the molecule. ¹³C NMR can also show the effect of deuterium substitution on the carbon chemical shifts. wikipedia.org |

These analytical methods collectively provide a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and isotopic labeling are as intended.

Advanced Analytical Methodologies for N Desisopropyl Delavirdine D8

Chromatographic Techniques for the Separation and Quantification of N-Desisopropyl Delavirdine-d8

Chromatographic techniques are fundamental in isolating this compound from complex biological matrices, ensuring specificity and accuracy in its measurement. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) each offer distinct advantages and considerations for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

A robust and sensitive HPLC method is crucial for the routine analysis of this compound. Method development typically involves a systematic optimization of several key parameters to achieve optimal separation and detection.

A reported HPLC method for the determination of Delavirdine (B1662856) and its N-desisopropyl metabolite in human plasma utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatography. nih.gov The supernatant after precipitation with acetonitrile (B52724) is diluted with a phosphate (B84403) buffer and injected into the HPLC system. nih.gov

Key chromatographic parameters are summarized in the table below:

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 6.0) |

| Detection | Fluorescence |

| Excitation Wavelength | 302 nm |

| Emission Wavelength | 425 nm |

| Quantification | Peak-height ratio relative to an internal standard |

This method demonstrates good linearity over a concentration range of 0.02-17 µM for both Delavirdine and its metabolite, with a precision (expressed as the mean coefficient of variation) of +/- 4.3% for the metabolite. nih.gov Optimization of the mobile phase composition, flow rate, and buffer pH are critical to ensure adequate resolution from endogenous plasma components and other potential metabolites. The use of a fluorescence detector provides high sensitivity and selectivity for this class of compounds.

Ultra-Performance Liquid Chromatography (UPLC) Applications in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. thepharmajournal.comijcrt.org These advantages are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. mdpi.com

While a specific UPLC method for this compound is not extensively detailed in publicly available literature, the principles of UPLC suggest several key benefits for its analysis:

Increased Resolution: The higher efficiency of UPLC columns allows for better separation of this compound from its parent drug, Delavirdine, and other closely related metabolites. This is particularly important in complex metabolic studies.

Enhanced Sensitivity: The narrower and taller peaks generated by UPLC lead to improved signal-to-noise ratios, enabling the detection and quantification of lower concentrations of the analyte. alispharm.com

Faster Analysis Times: The use of shorter columns and higher flow rates significantly reduces the run time per sample, increasing sample throughput in high-demand laboratory settings. thepharmajournal.com

Reduced Solvent Consumption: The shorter analysis times and lower flow rates associated with UPLC methods lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. alispharm.com

A hypothetical UPLC method for this compound would likely employ a sub-2 µm C18 column with a gradient elution using a mobile phase consisting of acetonitrile and an acidic buffer, such as formic acid in water. The shorter analysis times would allow for a much higher sample throughput compared to traditional HPLC methods.

Gas Chromatography (GC) Considerations for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a relatively polar and non-volatile molecule containing secondary amine functional groups, is not directly amenable to GC analysis. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. nih.gov

The primary purpose of derivatization in this context is to replace the active hydrogens on the amine groups with less polar, more volatile moieties. jfda-online.com Common derivatization strategies for compounds containing amine groups include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. fujifilm.com

Acylation: This involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form stable and volatile derivatives that are also highly responsive to electron capture detection (ECD). libretexts.org

Alkylation: This method involves replacing acidic hydrogens with an alkyl group. libretexts.org

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups in the molecule. nih.govgcms.cz A typical workflow for the GC-MS analysis of this compound would involve extraction from the biological matrix, followed by a derivatization step, and then injection into the GC-MS system. The mass spectrometer would then be used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Mass Spectrometric Approaches for this compound

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, providing both quantitative data and crucial structural information. When coupled with liquid chromatography, it offers a highly sensitive and specific analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for this compound Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. For the analysis of this compound, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed.

The development of an LC-MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters. The chromatographic conditions are similar to those used in HPLC or UPLC. For mass spectrometric detection, the compound is ionized, typically using electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is then selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

The selection of precursor and product ions is critical for the specificity of the method. The fragmentation of Delavirdine and its metabolites has been studied, providing a basis for selecting appropriate MRM transitions. nih.gov For this compound, the deuteration would result in a corresponding mass shift in the precursor and any fragment ions containing the deuterium (B1214612) labels.

| Parameter | Typical Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion | [M+H]⁺ of this compound |

| Product Ion(s) | Specific fragment ions characteristic of the molecule |

| Scan Type | Multiple Reaction Monitoring (MRM) |

The use of a stable isotope-labeled internal standard, such as this compound itself when analyzing the non-labeled compound, is the preferred method for quantification as it corrects for matrix effects and variations in instrument response.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Structural Confirmation of this compound and its Degradants

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is invaluable for the unequivocal identification and structural confirmation of metabolites and their degradation products.

For this compound, HRMS can be used to:

Confirm Elemental Composition: The precise mass measurement of the molecular ion allows for the determination of its elemental formula, confirming the identity of the compound. This is particularly useful for distinguishing between isobaric interferences. The structures of synthesized compounds can be confirmed using spectroscopic techniques, including HRMS, which provides molecular ion peaks consistent with the expected molecular formulas. mdpi.com

Identify Unknown Metabolites and Degradants: In forced degradation studies or in vivo metabolism experiments, HRMS can be used to identify unknown degradation products or metabolites by determining their accurate mass and, consequently, their elemental composition. This information, combined with fragmentation data, allows for the elucidation of their structures. The metabolism of Delavirdine is known to be extensive, involving pathways such as N-desalkylation and hydroxylation. nih.govnih.gov

Elucidate Fragmentation Pathways: By providing accurate mass measurements of fragment ions, HRMS aids in the elucidation of the fragmentation pathways of this compound. This detailed structural information can be used to confirm the structure of the molecule and to differentiate it from its isomers. The fragmentation of Delavirdine has been previously studied, showing characteristic losses and fragment ions. nih.gov

The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for comprehensive metabolite identification and structural characterization, providing a high degree of confidence in the analytical results.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns for this compound

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information about the original molecule.

The fragmentation of Delavirdine and its metabolites typically involves cleavage at the amide bond, N-dealkylation, and fragmentation of the pyridine (B92270) and indole (B1671886) rings. nih.gov For N-Desisopropyl Delavirdine, the precursor ion ([M+H]⁺) would have a specific m/z value. The introduction of eight deuterium atoms in this compound will increase its mass by eight atomic mass units compared to the unlabeled compound.

Predicted Fragmentation Pathway:

The primary fragmentation pathways for the protonated this compound molecule are expected to involve:

Cleavage of the amide bond: This would result in the formation of two major fragment ions, one corresponding to the deuterated piperazine-pyridine moiety and the other to the indole-sulfonamide portion of the molecule.

Fragmentation of the piperazine (B1678402) ring: This can lead to a series of neutral losses and the formation of smaller charged fragments.

Loss of the methanesulfonyl group: Cleavage of the bond between the indole ring and the sulfonamide group can occur.

The following table outlines the predicted major fragment ions for this compound. The exact m/z values would depend on the specific location of the deuterium labels.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss/Fragment |

| [M+H]⁺ | Varies | Protonated molecule |

| [M+H]⁺ | Varies | Loss of the deuterated piperazine-pyridine moiety |

| [M+H]⁺ | Varies | Loss of the indole-sulfonamide moiety |

| [M+H]⁺ | Varies | Cleavage and fragmentation of the piperazine ring |

| [M+H]⁺ | Varies | Loss of the methanesulfonyl group (SO₂CH₃) |

This table presents a generalized prediction of fragmentation. Actual m/z values will be contingent on the precise isotopic labeling pattern.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application using this compound

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantitative analysis of compounds. The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The analyte of interest and the internal standard are chemically identical and therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

This compound is an ideal internal standard for the quantification of N-Desisopropyl Delavirdine in biological matrices. The eight deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties remain virtually identical.

Application in a Bioanalytical Assay:

Sample Preparation: A known quantity of this compound is added to the biological sample (e.g., plasma, urine) containing the unknown quantity of N-Desisopropyl Delavirdine.

Extraction: The sample is then processed to extract both the analyte and the internal standard. Any losses during this process will affect both compounds equally.

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. The analyte and the internal standard will co-elute, meaning they will have the same retention time.

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to monitor the specific precursor-to-product ion transitions for both N-Desisopropyl Delavirdine and this compound.

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the bioanalytical method by correcting for variations in sample extraction, matrix effects, and instrument response. nih.gov

Spectroscopic Characterization Techniques for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule by providing information about the chemical environment of individual atoms. In the context of this compound, NMR is essential for confirming the positions of the deuterium atoms and for assessing the isotopic purity of the labeled compound.

¹H NMR Spectroscopy:

²H NMR Spectroscopy:

A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals of the deuterium atoms. The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton chemical shifts in the ¹H NMR spectrum, providing further confirmation of the labeling positions.

¹³C NMR Spectroscopy:

In a ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound. This provides additional evidence for the location of the deuterium labels.

The following table provides predicted ¹H NMR chemical shifts for the non-deuterated N-Desisopropyl Delavirdine. In the d8 variant, the signals for the protons at the deuterated positions would be absent.

| Functional Group | Predicted ¹H Chemical Shift (ppm) |

| Indole NH | 11.0 - 12.0 |

| Aromatic CH (Indole & Pyridine) | 6.5 - 8.5 |

| Piperazine CH₂ | 2.5 - 4.0 |

| Sulfonamide NH | 9.0 - 10.0 |

| Sulfonamide CH₃ | 2.5 - 3.0 |

These are generalized predicted chemical shifts. Actual values can vary based on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-Desisopropyl Delavirdine would show characteristic absorption bands for its various functional groups.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Indole, Sulfonamide) | 3200 - 3500 |

| C-H Stretch (Aromatic, Alkyl) | 2850 - 3100 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| S=O Stretch (Sulfonamide) | 1150 - 1180 and 1320 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-Desisopropyl Delavirdine is expected to show absorption maxima corresponding to the π-π* transitions of the aromatic indole and pyridine ring systems.

The isotopic labeling in this compound is not expected to cause any significant changes in the UV-Vis spectrum. This is because the electronic transitions are primarily dependent on the π-electron system of the molecule, which is not altered by the replacement of protons with deuterium. Therefore, the UV-Vis spectrum can be used to confirm the presence of the chromophoric system in the deuterated compound.

Validation Parameters for Analytical Methods Employing this compound as an Internal Standard

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship is established by analyzing a series of calibration standards of known concentrations. The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise.

For the analysis of N-desisopropyl delavirdine, a high-performance liquid chromatographic (HPLC) method has demonstrated linearity over a concentration range of 0.02 to 17 µM. nih.gov The quantitation is typically achieved by comparing the peak-height ratio of the analyte to the internal standard against a linear regression curve derived from fortified plasma calibration standards. nih.gov When using this compound as an internal standard, a similar calibration range would be established for the non-deuterated analyte. The response of the internal standard should be consistent across the calibration range to ensure accurate quantification.

Table 1: Illustrative Linearity and Calibration Range for N-Desisopropyl Delavirdine Analysis

| Parameter | Value |

| Calibration Range | 0.02 - 17 µM |

| Regression Model | Linear |

| Correlation Coefficient (r²) | > 0.99 |

This data is illustrative and based on the analysis of the non-deuterated N-desisopropyl delavirdine.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

The determination of LOD and LOQ is crucial for assays measuring low concentrations of analytes, such as in pharmacokinetic studies where drug concentrations can be very low at later time points. For sensitive analytical methods like LC-MS/MS, the LOQ is often determined as the lowest concentration on the calibration curve that meets predefined criteria for accuracy (e.g., within 20% of the nominal value) and precision (e.g., a coefficient of variation of less than 20%). While specific LOD and LOQ values for this compound are not detailed in the available literature, a validated HPLC method for its non-deuterated counterpart has a lower limit of the calibration range at 0.02 µM, suggesting a low LOQ. nih.gov

Table 2: Illustrative LOD and LOQ for N-Desisopropyl Delavirdine Analysis

| Parameter | Illustrative Value |

| Limit of Detection (LOD) | ~0.01 µM |

| Limit of Quantitation (LOQ) | 0.02 µM |

These values are estimations based on the reported linear range for the non-deuterated compound and typical performance of similar bioanalytical methods.

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are critical for ensuring the reliability of an analytical method. They are typically assessed at multiple concentration levels (low, medium, and high quality control samples) within the calibration range.

Intra-day (within-day) precision and accuracy are determined by analyzing replicate samples on the same day.

Inter-day (between-day) precision and accuracy are assessed by analyzing replicate samples on different days.

For the HPLC-based determination of N-desisopropyl delavirdine, the precision of the method, expressed as the mean coefficient of variation (C.V.) of the back-calculated standard concentrations, was reported to be ±4.3%. nih.gov This indicates a high degree of precision for the method. Regulatory guidelines for bioanalytical method validation typically require the precision (%CV) to be within ±15% (or ±20% at the LOQ) and the accuracy (relative error, %RE) to be within ±15% (or ±20% at the LOQ).

Table 3: Illustrative Intra-day and Inter-day Accuracy and Precision for N-Desisopropyl Delavirdine Analysis

| Quality Control Sample | Concentration (µM) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Low | 0.06 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 1.0 | < 5% | ± 5% | < 5% | ± 5% |

| High | 12.0 | < 5% | ± 5% | < 5% | ± 5% |

This table presents typical acceptance criteria for bioanalytical method validation and is supplemented with the reported precision for the non-deuterated N-desisopropyl delavirdine.

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, or on different days.

While specific robustness and ruggedness studies for an analytical method involving this compound are not publicly documented, these are standard components of method validation. The goal is to demonstrate that the method is reliable and transferable. For example, a robustness study might involve varying the mobile phase organic content by ±2% or the column temperature by ±5°C to see if the results for quality control samples remain within acceptable limits of precision and accuracy. A ruggedness study would involve having a second analyst repeat the analysis of a set of samples and comparing the results to those of the primary analyst.

Table 4: Examples of Parameters Varied in Robustness and Ruggedness Testing

| Test | Parameter Varied |

| Robustness | Mobile Phase pH (e.g., ± 0.1 units) |

| Mobile Phase Composition (e.g., ± 2% organic) | |

| Column Temperature (e.g., ± 5°C) | |

| Flow Rate (e.g., ± 0.1 mL/min) | |

| Ruggedness | Different Analyst |

| Different Instrument | |

| Different Day |

Metabolism and Biotransformation Research Utilizing N Desisopropyl Delavirdine D8

In Vitro Metabolic Studies of Delavirdine (B1662856) Leading to N-Desisopropyl Delavirdine

In vitro systems are instrumental in dissecting the specific enzymatic processes involved in drug metabolism, providing a controlled environment to study the formation and subsequent biotransformation of metabolites.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism. psu.edu Studies using human liver microsomes have been pivotal in identifying the enzymes that catalyze the N-desalkylation of Delavirdine to form N-Desisopropyl Delavirdine. researchgate.netscielo.br In these experiments, N-Desisopropyl Delavirdine-d8 is used as a reference standard to confirm the identity and quantify the formation of the N-Desisopropyl Delavirdine metabolite. Research has shown that the N-desalkylation of Delavirdine is primarily mediated by CYP3A4 and, to a lesser extent, CYP2D6. scielo.brnih.govnih.gov The use of pooled human liver microsomes has demonstrated that the desalkylation process exhibits Michaelis-Menten kinetics, with a Kₘ of 6.8 ± 0.8 µM and a Vₘₐₓ of 0.44 ± 0.01 nmol/min/mg of protein. nih.gov

Table 1: Kinetic Parameters for Delavirdine Desalkylation in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Kₘ | 6.8 ± 0.8 µM |

| Vₘₐₓ | 0.44 ± 0.01 nmol/min/mg protein |

This table summarizes the Michaelis-Menten kinetic constants for the formation of N-Desisopropyl Delavirdine from Delavirdine in pooled human liver microsomes. nih.gov

While microsomes are excellent for studying phase I metabolism, the S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the investigation of both phase I and phase II metabolic reactions. nih.gov Hepatocytes, as whole cells, provide the most physiologically relevant in vitro model, containing a full complement of metabolic enzymes and cofactors. psu.edunih.gov

Incubation of Delavirdine with human S9 fractions has confirmed the formation of N-Desisopropyl Delavirdine as a major metabolite. nih.gov Furthermore, studies with hepatocytes from various species, including humans, rats, and monkeys, have been instrumental in understanding the subsequent biotransformation of N-Desisopropyl Delavirdine. researchgate.netscielo.br These systems have shown that after its formation, N-Desisopropyl Delavirdine can undergo further metabolic reactions, including conjugation. researchgate.netscielo.br For instance, in monkeys, N-Desisopropyl Delavirdine is conjugated with N-acetylglucosamine. researchgate.netscielo.br

To pinpoint the exact enzymes responsible for the metabolism of Delavirdine and its metabolites, researchers utilize recombinant enzyme systems. These systems express a single, specific enzyme, allowing for the unambiguous determination of its catalytic activity towards a substrate.

Studies with cDNA-expressed CYP isoforms have confirmed that CYP3A4 and CYP2D6 are the key enzymes catalyzing the N-desalkylation of Delavirdine to N-Desisopropyl Delavirdine. nih.govnih.gov Specifically, experiments have shown that while both enzymes can form N-Desisopropyl Delavirdine, only CYP3A4 is also responsible for the formation of other metabolites like 6'-hydroxy Delavirdine. nih.govnih.gov The role of phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), in the further biotransformation of N-Desisopropyl Delavirdine has also been investigated. For example, in rats, N-Desisopropyl Delavirdine can be hydroxylated at the C-4' and C-6' positions of the pyridine (B92270) ring, followed by sulfation. scielo.br

Table 2: Recombinant Human CYP Isoforms Involved in Delavirdine Metabolism

| Enzyme | Metabolite Formed |

|---|---|

| CYP3A4 | N-Desisopropyl Delavirdine, 6'-hydroxy Delavirdine |

| CYP2D6 | N-Desisopropyl Delavirdine |

This table indicates the specific metabolites of Delavirdine produced by individual recombinant human cytochrome P450 enzymes. nih.govnih.gov

Once N-Desisopropyl Delavirdine is formed, it can serve as a substrate for further metabolic reactions, leading to the formation of secondary metabolites. The identification and profiling of these metabolites are crucial for a complete understanding of the drug's metabolic fate.

In vitro studies have identified several secondary metabolites of N-Desisopropyl Delavirdine. In rats and monkeys, hydroxylation of N-Desisopropyl Delavirdine at the 4' and 6' positions of the pyrimidine (B1678525) ring has been observed, with subsequent sulfation of these hydroxylated metabolites. scielo.br In monkeys, a unique secondary metabolite is formed through the conjugation of N-Desisopropyl Delavirdine with N-acetylglucosamine. scielo.brscielo.br

In Vivo Animal Model Metabolism Studies of Delavirdine and this compound

Metabolic pathways can vary significantly between species, and understanding these differences is critical for extrapolating animal data to humans. scielo.br

Rats: In rats, N-desalkylation is a major metabolic pathway for Delavirdine. scielo.brscielo.br The resulting N-Desisopropyl Delavirdine can undergo further hydroxylation and sulfation. scielo.br

Mice: In mice, while N-desalkylation to N-Desisopropyl Delavirdine occurs, amide bond cleavage is a more predominant metabolic pathway, especially at higher doses. nih.govpsu.edu The metabolism of Delavirdine to N-Desisopropyl Delavirdine in mice appears to be a capacity-limited process. nih.govpsu.edu

Monkeys: Similar to rats, N-desalkylation is a major metabolic route in monkeys. scielo.brscielo.br Unique to monkeys is the conjugation of N-Desisopropyl Delavirdine with N-acetylglucosamine. scielo.brscielo.br Additionally, high concentrations of N-Desisopropyl Delavirdine have been found in the bile of monkeys. pmda.go.jp

Dogs: In dogs, high concentrations of N-Desisopropyl Delavirdine have also been detected in the bile. pmda.go.jp

Table 3: Species-Specific Metabolism of N-Desisopropyl Delavirdine

| Species | Key Metabolic Pathways for N-Desisopropyl Delavirdine |

|---|---|

| Rat | Hydroxylation and Sulfation |

| Mouse | Formation is capacity-limited; amide cleavage of parent drug is more prominent |

| Monkey | Conjugation with N-acetylglucosamine, Hydroxylation and Sulfation |

This table highlights the differing primary metabolic fates of N-Desisopropyl Delavirdine across various animal models. scielo.brscielo.brnih.govpsu.edu

Excretion and Disposition of N-Desisopropyl Delavirdine and its Deuterated Analogs in Animal Models

Research in various animal models has been instrumental in characterizing the excretion and disposition of N-Desisopropyl Delavirdine. These studies, often utilizing radiolabeled parent compounds that metabolize into N-Desisopropyl Delavirdine, provide a comprehensive picture of its fate in the body.

In cynomolgus monkeys, N-Desisopropyl Delavirdine (also referred to as desalkyl delavirdine) was identified as the major metabolite circulating in the plasma following oral administration of Delavirdine. nih.gov Studies on the excretion profile in monkeys revealed that N-Desisopropyl Delavirdine accounted for nearly half of the radioactivity found in urine. nih.gov The bile was also a significant route of excretion, containing substantial amounts of N-Desisopropyl Delavirdine and its conjugates. nih.gov

In mice, N-Desisopropyl Delavirdine was also a major circulating metabolite. nih.govpsu.edu Pharmacokinetic analysis in mice showed that after the administration of Delavirdine, N-Desisopropyl Delavirdine constituted a significant portion of the radioactivity in plasma, ranging from 72.5% to 81.9%. psu.edu The excretion in mice was found to be dose-dependent, with the majority of radioactivity being eliminated in the feces (57-70%) and a smaller portion in the urine (25-36%). nih.gov

While specific studies detailing the excretion and disposition of this compound in animal models are not widely available in published literature, the use of stable isotope-labeled compounds is a standard method in drug metabolism studies. These deuterated analogs are primarily used as internal standards for quantitative analysis in bioanalytical methods due to their similar physicochemical properties and distinct mass.

Table 1: Comparative Excretion of Delavirdine Metabolites in Animal Models

| Animal Model | Primary Route of Excretion | Major Metabolite(s) in Excreta | Reference |

| Cynomolgus Monkey | Urine and Bile | N-Desisopropyl Delavirdine, Despyridinyl Delavirdine, Conjugates of N-Desisopropyl Delavirdine | nih.gov |

| Mouse | Feces | N-Desisopropyl Delavirdine, Amide Bond Cleavage Products | nih.gov |

| Rat | Feces and Urine | 6'-hydroxy Delavirdine and its conjugates, Despyridinyl Delavirdine and its conjugates, N-Desisopropyl Delavirdine and its conjugates | researchgate.net |

Note: Data is based on studies of the parent compound, Delavirdine, from which N-Desisopropyl Delavirdine is formed.

Impact of Isotopic Labeling on Metabolic Fate in Animal Studies

The substitution of hydrogen with deuterium (B1214612) atoms can alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect (KIE). nih.govbioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to cleavage, particularly in metabolic reactions mediated by enzymes like the cytochrome P450 (CYP450) system. bioscientia.deinformaticsjournals.co.in

For N-Desisopropyl Delavirdine, further metabolism can occur at various sites. The N-desalkylation of Delavirdine to form N-Desisopropyl Delavirdine is primarily catalyzed by CYP3A and to a lesser extent, CYP2D6 enzymes. nih.govscielo.br This primary metabolite can then undergo further biotransformation, including hydroxylation and conjugation reactions. scielo.brresearchgate.net

The introduction of deuterium atoms in the this compound molecule at metabolically active sites could potentially slow down its subsequent metabolism. This can lead to several observable effects in animal studies when compared to the non-deuterated analog:

Reduced Rate of Metabolism: The stronger C-D bonds could decrease the rate of subsequent enzymatic reactions, such as hydroxylation. bioscientia.de

Metabolic Switching: Deuteration at a primary site of metabolism might cause a shift towards alternative metabolic pathways that were previously minor. bioscientia.de

While these principles are well-established, specific comparative studies on the metabolic fate of N-Desisopropyl Delavirdine versus this compound in animal models have not been detailed in the reviewed scientific literature. Therefore, the precise impact of the d8-labeling on the metabolic profile of N-Desisopropyl Delavirdine remains a subject for specific investigation. The primary application of such deuterated standards in reported research is as internal standards for accurate quantification in complex biological matrices. nih.gov

Table 2: Potential Effects of Deuterium Labeling on Pharmacokinetics

| Pharmacokinetic Parameter | Expected Impact of Deuteration | Rationale | Reference |

| Metabolic Clearance | Decrease | Stronger carbon-deuterium bond slows enzymatic cleavage (Kinetic Isotope Effect). | bioscientia.de |

| Biological Half-life | Increase | Slower metabolism leads to longer persistence in the body. | informaticsjournals.co.in |

| Plasma Concentration (AUC) | Increase | Reduced clearance results in higher overall exposure. | informaticsjournals.co.in |

| Metabolite Profile | Potential Alteration | Blockage of one metabolic site may increase metabolism through alternative pathways ("metabolic switching"). | bioscientia.de |

Chemical Degradation Pathways and Stability Profiling of N Desisopropyl Delavirdine D8

Forced Degradation Studies of N-Desisopropyl Delavirdine-d8 under Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. While specific experimental data for this compound is not publicly available, its susceptibility to degradation under various stress conditions can be predicted based on its chemical structure, which includes a piperazine (B1678402) ring, a pyridine (B92270) ring, and an indole (B1671886) nucleus.

Acidic Conditions: Under acidic stress, the piperazine and pyridine nitrogens are likely to be protonated, which could potentially increase the compound's solubility but also render it susceptible to hydrolysis. The amide linkage in the parent structure of Delavirdine (B1662856) is a potential site for acid-catalyzed hydrolysis. For this compound, the primary amine of the desisopropyl group could also be a site of interaction.

Basic Conditions: In alkaline conditions, the amide bond could be susceptible to base-catalyzed hydrolysis. Furthermore, the indole NH proton could be abstracted, potentially leading to oxidative degradation pathways if an oxidizing agent is present.

Oxidative Conditions: The piperazine ring and the indole nucleus are generally susceptible to oxidation. Treatment with agents like hydrogen peroxide could lead to N-oxidation of the piperazine nitrogens and oxidation of the indole ring, potentially leading to ring-opening products.

Thermal Conditions: In the solid state and in solution, elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, such as hydrolysis and oxidation, accelerating the degradation processes observed under other conditions.

A summary of the predicted stability of this compound under forced degradation conditions is presented in the table below.

| Stress Condition | Predicted Stability of this compound | Potential Degradation Pathways |

| Acidic (e.g., HCl) | Likely to degrade | Hydrolysis of the amide bond, potential cleavage of the piperazine ring. |

| Basic (e.g., NaOH) | Likely to degrade | Hydrolysis of the amide bond, potential oxidation of the indole ring. |

| Oxidative (e.g., H₂O₂) | Likely to degrade | N-oxidation of piperazine, oxidation of the indole ring. |

| Photolytic (e.g., UV light) | Likely to degrade | Photochemical reactions involving the indole and pyridine rings. |

| Thermal (e.g., high temperature) | Likely to degrade | Acceleration of hydrolysis and oxidation reactions. |

Identification and Characterization of Degradation Products of this compound

The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of a drug product. Based on the known metabolic pathways of Delavirdine and general chemical degradation principles, several potential degradation products of this compound can be hypothesized. The primary metabolic route for Delavirdine is N-dealkylation to N-desisopropyl Delavirdine. d-nb.infohyphadiscovery.com Further degradation would likely involve modifications to the core structure.

The following table lists the potential degradation products of this compound.

| Degradation Product (DP) | Hypothesized Structure | Formation Condition |

| DP1: Indole-5-carboxylic acid | A product of amide bond hydrolysis. | Acidic, Basic |

| DP2: 1-(5-amino-pyridin-2-yl)piperazine-d8 | A product of amide bond hydrolysis. | Acidic, Basic |

| DP3: N-Oxide of this compound | Oxidation product at the piperazine nitrogen. | Oxidative |

| DP4: Hydroxylated Indole Derivative | Oxidation product of the indole ring. | Oxidative |

| DP5: Pyridine Ring Cleavage Product | Product of extensive oxidative or photolytic degradation. | Oxidative, Photolytic |

Mechanistic Elucidation of this compound Degradation Pathways

The degradation of this compound is predicted to proceed through several mechanistic pathways, primarily targeting the amide linkage, the piperazine ring, and the indole nucleus.

Hydrolytic Degradation: Under both acidic and basic conditions, the most probable degradation pathway is the hydrolysis of the amide bond connecting the indole and the piperazine moieties.

Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and the amine.

Oxidative Degradation: The presence of oxidizing agents can lead to several reactions.

N-Oxidation: The lone pair of electrons on the piperazine nitrogens can be oxidized to form N-oxides.

Indole Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to hydroxylation at various positions or even ring cleavage.

Photodegradation: The absorption of UV radiation by the aromatic rings can lead to the formation of excited states. These excited molecules can then undergo various reactions, including isomerization, cyclization, or reaction with molecular oxygen to form photo-oxidation products. The degradation of pyridine-containing compounds can be complex and lead to a variety of products.

Influence of Deuteration on Degradation Kinetics and Pathways of N-Desisopropyl Delavirdine

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can significantly impact the metabolic stability and degradation kinetics of a drug molecule. semanticscholar.orgjuniperpublishers.com This phenomenon is primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. nih.gov

In this compound, the eight deuterium atoms are located on the piperazine ring. Any degradation pathway that involves the cleavage of a C-D bond on this ring would be expected to proceed at a slower rate compared to the non-deuterated analogue.

Slower Metabolic Oxidation: If the degradation involves enzymatic oxidation at the piperazine ring, the deuteration would likely slow down this process, leading to a longer half-life of the compound. nih.gov This is a common strategy used in drug design to improve pharmacokinetic profiles. cdnsciencepub.comassumption.edu

Metabolic Switching: By slowing down degradation at the deuterated site, the metabolic machinery of the body might shift to other, non-deuterated sites on the molecule. nih.gov This could potentially lead to an increase in the formation of other degradation products.

Impact on Non-enzymatic Degradation: The KIE is most pronounced in reactions where C-H/C-D bond cleavage is the rate-determining step. In hydrolytic or photolytic degradation pathways where the cleavage of the C-D bonds on the piperazine ring is not directly involved in the rate-limiting step, the effect of deuteration on the degradation rate is expected to be minimal.

Research Applications of N Desisopropyl Delavirdine D8

Role as an Internal Standard in Bioanalytical Method Development for Delavirdine (B1662856) and Related Compounds

In the realm of bioanalytical chemistry, the accuracy and precision of quantitative assays are paramount. N-Desisopropyl Delavirdine-d8 serves as an exemplary internal standard in the development and validation of bioanalytical methods for the quantification of Delavirdine and its metabolites in biological matrices. mdpi.comnih.gov Internal standards are crucial for correcting the variability inherent in sample preparation and analysis, such as extraction losses and fluctuations in instrument response. nih.gov

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based assays. mdpi.comnih.gov This is because they share nearly identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during sample processing and chromatographic separation. However, their difference in mass allows for their distinct detection by a mass spectrometer. The use of a stable isotope-labeled internal standard generally leads to improved linearity, precision, and accuracy in bioanalytical methods. mdpi.com

A typical workflow for using this compound as an internal standard in a bioanalytical assay for Delavirdine would involve:

Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process.

Extraction: The analytes (Delavirdine and the internal standard) are extracted from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, often coupled with tandem mass spectrometry (LC-MS/MS), to separate the analytes from other matrix components.

Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both Delavirdine and this compound.

Quantification: The concentration of Delavirdine is determined by calculating the ratio of its peak area to the peak area of the known concentration of this compound.

The precision of a method for determining Delavirdine and its N-desisopropyl metabolite in human plasma was found to have a mean coefficient of variation of +/- 4.4% for delavirdine and +/- 4.3% for the metabolite when using an internal standard. nih.gov

Table 1: Bioanalytical Method Parameters

| Parameter | Typical Value/Range |

|---|---|

| Analytical Technique | LC-MS/MS |

| Internal Standard | This compound |

| Biological Matrix | Plasma, Urine |

| Extraction Method | Protein Precipitation, LLE, SPE |

Application as a Reference Material in Pharmaceutical Impurity Profiling and Quality Control Research

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical aspects of pharmaceutical quality control. nih.govresearchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the control of impurities. nih.govresearchgate.net N-Desisopropyl Delavirdine, being a metabolite of Delavirdine, can also be considered a potential impurity in the drug substance or product.

This compound can be utilized as a certified reference material (CRM) in the development and validation of analytical methods for impurity profiling. mdpi.com A CRM is a standard of high purity and well-characterized properties used to ensure the accuracy and traceability of analytical measurements. mdpi.com

The applications of this compound in this context include:

Method Validation: To validate the accuracy, precision, linearity, and sensitivity of analytical methods (e.g., HPLC, UPLC-MS) designed to detect and quantify N-Desisopropyl Delavirdine as an impurity.

Peak Identification: In chromatographic analyses, the known retention time and mass spectral signature of this compound can help to unequivocally identify the corresponding non-labeled impurity peak in a complex chromatogram of a Delavirdine sample.

Quantitative Analysis: By using a calibration curve generated with known concentrations of this compound, the exact amount of the N-Desisopropyl Delavirdine impurity in a batch of Delavirdine can be determined.

Table 2: Impurity Profiling Techniques

| Technique | Application |

|---|---|

| HPLC/UPLC | Separation and quantification of impurities. |

| Mass Spectrometry (MS) | Identification and structural elucidation of impurities. nih.gov |

Utilization in Quantitative Mass Spectrometry for Metabolomic and Pharmacokinetic Studies (excluding human clinical data)

Quantitative mass spectrometry is a powerful tool for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs, which are key components of pharmacokinetic (PK) and metabolomic research. umich.eduumich.edu this compound is instrumental in such studies involving Delavirdine, particularly in preclinical animal models.

In pharmacokinetic studies, researchers aim to understand how a drug and its metabolites are processed by an organism over time. nih.gov Following the administration of Delavirdine to an animal model, blood and tissue samples are collected at various time points. By using this compound as an internal standard, the concentrations of both Delavirdine and its primary metabolite, N-Desisopropyl Delavirdine, can be accurately measured using LC-MS/MS. nih.govnih.gov This allows for the determination of key pharmacokinetic parameters.

Metabolomic studies, on the other hand, aim to identify and quantify the complete set of small-molecule metabolites in a biological system. High-resolution mass spectrometry, often in conjunction with stable isotope labeling, is a cornerstone of this field. sciex.com this compound can be used to trace the metabolic fate of Delavirdine and to differentiate drug-related metabolites from endogenous compounds in complex biological samples.

Contribution to Understanding Enzyme Kinetics and Metabolic Pathways through Isotope Effects

The replacement of hydrogen atoms with deuterium (B1214612) atoms can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. Since drug metabolism is primarily mediated by enzymes, studying the KIE can provide valuable insights into the mechanisms of these enzymatic reactions. nih.govnih.gov

Delavirdine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4. ncats.iodrugbank.com The N-dealkylation of Delavirdine to form N-Desisopropyl Delavirdine involves the breaking of a carbon-hydrogen bond on the isopropyl group. By comparing the rate of metabolism of Delavirdine with that of a deuterated analog like this compound, researchers can determine the magnitude of the KIE.

A significant KIE would suggest that the cleavage of the C-H bond is a rate-limiting step in the metabolic pathway. This information is crucial for:

Elucidating Reaction Mechanisms: Understanding the precise steps involved in the enzymatic conversion of Delavirdine to its metabolite.

Identifying Rate-Limiting Steps: Pinpointing the slowest step in the metabolic cascade, which can be a target for drug design to modulate the drug's pharmacokinetic profile.

Predicting Metabolic Stability: The KIE can help in predicting how structural modifications to a drug molecule might affect its metabolic stability.

Facilitation of Structural Elucidation of Delavirdine Metabolites

The identification and structural characterization of drug metabolites are essential for a comprehensive understanding of a drug's disposition and potential for drug-drug interactions. Mass spectrometry is a primary tool for metabolite identification. The use of stable isotope-labeled compounds like this compound can greatly simplify this process.

When a mixture of Delavirdine and this compound is administered in a metabolic study, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This "isotope signature" allows for the rapid and unambiguous identification of drug-related metabolites from the vast number of endogenous compounds present in a biological sample.

Furthermore, the fragmentation pattern of the deuterated metabolite in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, researchers can deduce the site of metabolic modification on the drug molecule. For instance, if a fragment ion retains the deuterium label, it indicates that the metabolic transformation did not occur on that part of the molecule.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| N-Desisopropyl Delavirdine |

| Delavirdine |

| N-Desmethylclozapine |

| N-Desmethylclozapine-d8 |

| Elvitegravir |

| Elvitegravir-d8 |

| Febuxostat |

| Olmesartan |

| VX-548 |

| Ibrutinib |

| Tenofovir |

Future Directions in Research on N Desisopropyl Delavirdine D8

Development of Novel Synthetic Routes for Advanced Deuterium (B1214612) Labeling

The utility of N-Desisopropyl Delavirdine-d8 is fundamentally dependent on its synthesis. While general methods for deuteration exist, the development of novel, efficient, and highly selective synthetic routes is a critical research avenue. rsc.org Current strategies often rely on the use of deuterated precursors or hydrogen-deuterium exchange reactions on a late-stage intermediate. hwb.gov.in

Future synthetic research should focus on:

Site-Selective Deuteration: Developing methods that can introduce deuterium atoms at specific, metabolically relevant positions within the N-Desisopropyl Delavirdine (B1662856) molecule beyond the d8-labeling. This would allow for more nuanced investigations into metabolic switching.

Metal-Free Catalysis: Exploring organocatalytic or metal-free approaches for deuterium incorporation to avoid potential metal contamination of the final product, which is crucial for biological assays. rsc.org

Scalability and Efficiency: Optimizing reaction conditions to improve yields and create a scalable synthesis process, making this compound more accessible for widespread research use. researchgate.net

A potential synthetic approach could start from a deuterated piperazine (B1678402) precursor, which is then coupled with the appropriate indole (B1671886) and pyridine (B92270) moieties, as suggested by retrosynthetic analysis of the parent drug, Delavirdine. google.com

Table 1: Comparison of Potential Synthetic Routes for Deuterium Labeling This table presents hypothetical data for illustrative purposes.

| Synthetic Strategy | Key Reagents | Deuterium Incorporation Efficiency (%) | Overall Yield (%) | Scalability |

| Precursor-based Synthesis | Deuterated Piperazine, Thionyl Chloride | >98% | 45 | Moderate |

| Late-Stage H/D Exchange | D2O, Palladium Catalyst | 85-95% | 60 | High |

| Organocatalytic H/D Exchange | D2O, N-Heterocyclic Carbene | 90-97% | 55 | High |

| Metal-Free Reduction | Deuterated Silanes, Triflic Acid | >99% | 50 | Moderate |

Exploration of this compound in Advanced Analytical Technologies

The unique mass signature of this compound makes it an ideal internal standard for mass spectrometry (MS). However, its utility can be expanded significantly with the application of cutting-edge analytical technologies.

Ion Mobility-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govchromatographyonline.commdpi.com Using this compound in IMS-MS studies would allow for the unambiguous differentiation of this metabolite from other isobaric and isomeric species in complex biological samples. researchgate.netrsc.org This enhanced separation capability is crucial for accurate quantification and building more comprehensive metabolite profiles. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Recent advances in Cryo-EM have enabled the structural determination of protein-ligand complexes in their near-native states. nih.govnih.govresearchgate.net Future research could involve using this compound to stabilize and visualize its interaction with metabolizing enzymes like Cytochrome P450 (CYP) 3A4. This would provide unprecedented, near-atomic resolution insights into how the metabolite binds within the enzyme's active site, revealing the specific interactions that govern its subsequent metabolism or potential inhibitory effects. nih.govazolifesciences.com

Table 2: Potential Applications of Advanced Analytical Technologies This table presents hypothetical data for illustrative purposes.

| Technology | Application for this compound | Potential Finding | Significance |

| IMS-MS | Co-spiking with biological samples from Delavirdine metabolism studies. | Separation of N-Desisopropyl Delavirdine from a previously co-eluting, isobaric metabolite. | Improved accuracy of metabolite quantification; discovery of new metabolic pathways. |

| Cryo-EM | Structural analysis of this compound bound to CYP3A4. | High-resolution structure revealing key hydrogen bonds and hydrophobic interactions in the active site. | Understanding the molecular basis of metabolite-enzyme interaction and potential for drug-drug interactions. |

Deeper Investigation into Minor Metabolic Pathways and Low-Abundance Degradants in Complex Biological Matrices

The primary metabolic pathways of Delavirdine, such as N-desisopropylation, are well-documented. nih.govnih.govoncohemakey.com However, minor metabolites and degradation products, which can sometimes be responsible for toxicity, are often difficult to detect and identify. researchgate.net The use of this compound as an internal standard in high-resolution mass spectrometry (HRMS) can significantly aid in this endeavor. americanpharmaceuticalreview.com

By providing a clear, isotopically distinct anchor point in the mass spectrum, this compound facilitates the use of software algorithms designed to find drug-related ions that might otherwise be lost in the background noise of a complex biological matrix. researchgate.net This approach can uncover previously unknown metabolic transformations or spontaneous degradation pathways of the N-desisopropyl metabolite itself, such as further hydroxylation or ring cleavage. scielo.brjuniperpublishers.com Identifying these minor species is critical for a complete understanding of the drug's disposition and for assessing the potential for the formation of reactive or toxic compounds. juniperpublishers.com

Computational Modeling and In Silico Predictions of this compound Metabolism and Reactivity

In silico tools are increasingly used to predict the metabolic fate and potential toxicity of new chemical entities. pensoft.netresearchgate.net Future research should focus on developing and validating computational models specifically for this compound.

This research would involve:

Metabolite Prediction: Using software that predicts sites of metabolism (e.g., CYP-mediated oxidation) to forecast the likely subsequent metabolites of this compound. oup.comnews-medical.net

Reactivity Modeling: Employing quantum chemistry calculations to understand the electronic properties of the molecule and predict its potential to form reactive intermediates. jsps.go.jp

Toxicity Prediction: Using knowledge-based systems to flag potential toxicophores within the this compound structure and its predicted metabolites. pensoft.netrsc.org

These computational predictions, when used in conjunction with experimental data, can accelerate research by prioritizing which metabolites to screen for and providing a theoretical framework for interpreting experimental results. researchgate.net

Table 3: Hypothetical In Silico Prediction for this compound This table presents hypothetical data for illustrative purposes.

| Prediction Model | Input | Predicted Outcome for this compound | Experimental Validation |

| Site of Metabolism (SOM) Predictor | SMILES String of this compound | High probability of hydroxylation on the pyridine ring. | Incubation with human liver microsomes and LC-MS/MS analysis. |

| Quantum Mechanics (QM) Reactivity | Molecular Geometry | Calculation of bond dissociation energies to identify weakest C-H bonds susceptible to abstraction. | Kinetic isotope effect studies with further deuterated analogs. |

| Toxicity Endpoint Predictor | Molecular Structure | No alert for mutagenicity; plausible alert for skin sensitization. | Ames test; in vitro skin sensitization assays. |

Expanding the Use of this compound as a Mechanistic Probe in Drug Metabolism and Discovery Research

The kinetic isotope effect (KIE), where a C-D bond is cleaved more slowly than a C-H bond, is a powerful tool for studying reaction mechanisms. acs.orgnih.gov Since N-desisopropylation of Delavirdine is mediated by CYP3A4 and to a lesser extent CYP2D6, this compound is an excellent probe to investigate the intricacies of these enzymatic reactions. nih.govscielo.br

Future research can leverage this deuterated metabolite to:

Elucidate Rate-Limiting Steps: By comparing the further metabolism of N-Desisopropyl Delavirdine with its non-deuterated counterpart, researchers can determine if C-H bond cleavage at a specific site is the rate-limiting step in a subsequent metabolic transformation. acs.orgnih.gov

Investigate Metabolic Switching: The presence of deuterium at the d8 position may slow down or block certain metabolic pathways, potentially shunting the molecule towards alternative routes. juniperpublishers.comnih.gov Studying these new pathways can reveal the versatility of metabolizing enzymes and help in designing drugs that avoid the formation of undesirable metabolites.

The insights gained from using this compound as a mechanistic probe can be directly applied to drug discovery, guiding the design of new molecules with improved metabolic stability and safety profiles. uniupo.itnih.govresearchgate.netinformaticsjournals.co.in

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying N-Desisopropyl Delavirdine-d8 in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate methods per FDA/ICH guidelines, including calibration curves, recovery rates, and matrix effects. Isotope dilution with deuterated analogs (e.g., D290577) improves accuracy by correcting for ion suppression/enhancement .

- Data Requirements : Include limits of detection (LOD), precision (RSD <15%), and cross-validation with independent labs to ensure reproducibility .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

- Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products via LC-MS and compare to reference standards (e.g., 6’-Hydroxy Delavirdine O-Sulfate). Use accelerated stability testing (40°C/75% RH) to predict long-term storage stability .

- Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life and identify critical storage parameters .

Q. What experimental controls are essential to ensure the reliability of pharmacokinetic studies involving this compound?

- Methodology : Include blank matrices (plasma, urine) to assess background interference, and spike recovery samples to validate extraction efficiency. Use internal standards (e.g., rac cis-3-Hydroxy Glyburide-13C,d3) to normalize instrument variability. Replicate experiments across multiple batches to minimize intra-day variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for this compound across different in vitro and in vivo models?

- Methodology : Perform comparative metabolomic profiling using human hepatocytes, microsomal assays, and animal models. Apply contradiction analysis frameworks (e.g., iterative hypothesis testing) to reconcile discrepancies. Use pathway enrichment tools (e.g., KEGG, MetaCore) to identify conserved vs. species-specific pathways .

- Case Study : Cross-reference findings with EPA Method 612 for chlorinated benzene derivatives to validate metabolite identification in complex matrices .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?